REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][C:3]=1[F:10].C([O-])(=O)C.[NH4+].[N+:16]([CH3:19])([O-:18])=[O:17].O>C(O)(=O)C>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:19][N+:16]([O-:18])=[O:17])=[CH:4][C:3]=1[F:10] |f:1.2|
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Name
|
|
Quantity
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13 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=O)C=C1)F
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Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
12.6 mL
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C
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Name
|
|
Quantity
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120 mL
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Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 1.5 h
|
Duration
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1.5 h
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Type
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ADDITION
|
Details
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was added
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Type
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CUSTOM
|
Details
|
A solid precipitated
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Type
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EXTRACTION
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Details
|
The reaction was extracted three times with methylene chloride
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Type
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WASH
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Details
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The combined organic layers were washed with water and sat. aq. NaCl solution
|
Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (Ethyl acetate/cyclohexane:1/4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)C=C[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.9 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |